Dabelotine
Description
Historical Context and Nomenclature of Dabelotine as an Experimental Compound
This compound is recognized as an experimental compound that has been investigated in pharmaceutical research. Its chemical structure includes a quinoline (B57606) backbone with a methyl group attached to a nitrogen atom ontosight.ai. The compound is also known by the synonym S-12024-2 hodoodo.commedchemexpress.com. Another form encountered in research is this compound mesylate hodoodo.comresearchgate.netncats.io. This compound has been identified with the CAS number 118976-38-8 epa.govgoogle.comgoogleapis.com. The (S)-isomer of this compound has a PubChem Compound ID (CID) of 132959 nih.gov. This compound mesylate is associated with CAS numbers such as 153049-48-0 and 118976-38-8 hodoodo.com.
Strategic Positioning of this compound in Neuroscience and Dementia Research
This compound has been strategically positioned within neuroscience research, particularly in the context of studying cognitive processes and potential interventions for conditions like Alzheimer's disease (AD) medchemexpress.comresearchgate.net. It has been explored as a cognitive enhancer hodoodo.commedchemexpress.com. Research in this area aims to understand and potentially improve cognitive function, which is often impaired in neurodegenerative disorders worldwide.comox.ac.ukwho.int. Studies have investigated the effects of compounds like this compound mesylate on measures related to brain activity in patients with AD researchgate.netresearchgate.net. The broader field of dementia research involves exploring various mechanisms and potential therapeutic targets, including those related to neurotransmission and neuronal function ox.ac.ukucl.ac.uk.
Isomeric Forms of this compound and Their Distinct Research Focus
This compound exists in isomeric forms, specifically (S)-Dabelotine and (R)-Dabelotine nih.govncats.io. The (S)-isomer, with PubChem CID 132959, has been a subject of research nih.gov. The (R)-isomer, identified as this compound, (R)-, also has the molecular formula C15H22N2O2 and a molecular weight of 262.3474 ncats.io. The study of isomeric forms is crucial in pharmaceutical research as different isomers of a compound can exhibit distinct pharmacological properties, metabolic pathways, and effects within the body solubilityofthings.comresearchgate.net. While the search results confirm the existence and identification of both (S) and (R) forms, the specific distinct research focus for each isomer of this compound is not detailed within the provided snippets. However, the general principle in pharmaceutical research is that stereochemistry can significantly influence a compound's biological activity solubilityofthings.com.
Detailed Research Findings
An early study involving the experimental drug S-12024-2 (this compound mesylate) explored its effects on entropy in a small sample of AD patients researchgate.netresearchgate.net. The study reported that this compound mesylate increased entropy at the highest dose studied (200 mg) relative to a placebo, with other doses being 50 mg and 100 mg researchgate.net. This finding suggests a potential impact of the compound on brain signal complexity in the context of AD researchgate.netresearchgate.net.
Study Finding on this compound Mesylate Effect on Entropy
| Compound | Dose (mg) | Effect on Entropy (Relative to Placebo) |
| This compound mesylate | 50 | Not specified |
| This compound mesylate | 100 | Not specified |
| This compound mesylate | 200 | Increased entropy |
| Placebo | - | Baseline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQWMLATWQSCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869621 | |
| Record name | Dabelotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118976-38-8 | |
| Record name | Dabelotine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118976388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabelotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABELOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RY56RB98P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology of Dabelotine
Elucidation of Dabelotine's Primary Molecular Targets
Understanding the molecular targets of this compound is crucial for comprehending its pharmacological profile. Studies have aimed to identify the specific proteins and enzymes with which this compound interacts.
Adrenergic Receptor Agonism and Subtype Selectivity
This compound is characterized as an adrenergic receptor agonist wikipedia.orgmims.comfishersci.benih.gov. Adrenergic receptors are a class of G protein-coupled receptors that are responsive to catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497) mims.com. These receptors are involved in mediating the effects of the sympathetic nervous system mims.com. While this compound is identified as an adrenergic receptor agonist and has been studied in the context of dementia research wikipedia.orgmims.comnih.gov, specific details regarding its precise subtype selectivity among the various adrenergic receptor subtypes (α1, α2, β1, β2, β3) are not extensively detailed in the available information. One source indicates this compound increases in vitro K+-induced norepinephrine release in rodent cerebral slices but states it has no effect on noradrenergic receptor binding sites wikidata.org. This presents a notable point for further investigation to reconcile the classification as an adrenergic agonist with the observed lack of effect on general binding sites, potentially suggesting action on specific subtypes or an indirect mechanism related to adrenergic signaling.
Identification of Additional Protein and Enzyme Interactions
Beyond its interaction with adrenergic receptors, this compound has been shown to interact with other molecular targets. In vitro studies have indicated binding of this compound to several receptors, including the 5-HT-2A receptor wikidata.org. This suggests a potential involvement of the serotonergic pathway in its mechanism of action wikidata.org. Furthermore, this compound has been reported to increase the release of norepinephrine induced by potassium ions in rodent cerebral slices wikidata.org. This compound has also been identified as a vasopressin agonist ontosight.ai. Its ability to reduce the effect of scopolamine (B1681570), an anticholinergic drug, also implies an interaction, potentially indirect, with the cholinergic system, although one source noted no effect on cholinergic receptor binding sites wikidata.org.
Mechanisms of Receptor Binding and Activation by this compound
As an agonist, this compound is expected to bind to its target receptors and induce a conformational change that leads to receptor activation. For G protein-coupled receptors like adrenergic and serotonergic receptors, agonist binding typically triggers the activation of associated G proteins, initiating intracellular signaling cascades mims.com. While the general mechanism of agonist action on GPCRs is well-understood, detailed molecular-level descriptions of how this compound specifically binds to the active sites of its identified targets (e.g., adrenergic receptors, 5-HT-2A, vasopressin receptors) and the precise conformational changes it induces are not comprehensively described in the provided research findings.
This compound-Mediated Downstream Cellular Signaling Pathways
The activation of receptors by this compound is expected to modulate various downstream cellular signaling pathways. Given its activity at adrenergic receptors, this compound could influence pathways linked to these receptors, such as those involving Gs proteins, adenylyl cyclase, and the production of cyclic AMP (cAMP), which in turn can activate protein kinase A (PKA) mims.com. The suggested involvement of the serotonergic pathway through 5-HT-2A receptor binding could also lead to the modulation of signaling cascades associated with this receptor subtype. However, specific detailed research findings explicitly outlining the complete spectrum of this compound-mediated downstream cellular signaling pathways are limited in the provided sources.
Polypharmacological Profiles and Multi-Target Engagement of this compound
Identified Molecular Targets and Interactions of this compound
| Target | Type of Interaction | Source(s) |
| Adrenergic Receptors | Agonist | wikipedia.orgmims.comfishersci.benih.gov |
| 5-HT-2A Receptor | Binding | wikidata.org |
| Vasopressin Receptor | Agonist | ontosight.ai |
| Norepinephrine Release | Increase (K+-induced) | wikidata.org |
| Cholinergic System | Modulatory (reduces scopolamine effect) | wikidata.org |
Preclinical Research on Dabelotine
In Vitro Experimental Paradigms
In vitro studies are crucial for elucidating the molecular and cellular effects of a compound. These experiments provide foundational knowledge about a drug's interaction with its biological targets and its effects on cellular functions.
Cell-Based Assays for Receptor Activation and Functional Responses
Cell-based assays are employed to determine if a compound can bind to and activate specific cellular receptors, leading to a measurable functional response. This is a critical step in understanding a compound's pharmacological profile.
There is no publicly available data from cell-based assays detailing the receptor activation profile or functional responses induced by Dabelotine.
Characterization in Neuronal Cell Culture Models and Cellular Proliferation Studies
Neuronal cell culture models are instrumental in studying the effects of a compound on nerve cells, including aspects of neuronal health, function, and survival. Cellular proliferation studies assess the impact of a compound on cell growth and division, which is important for understanding its potential effects on both healthy and diseased cells.
No research has been published that characterizes the effects of this compound in neuronal cell culture models or its impact on cellular proliferation.
Enzymatic Inhibition or Activation Assays
Enzymatic assays are used to determine if a compound can inhibit or activate specific enzymes. This is a key method for identifying the mechanism of action for many drugs.
There are no available results from enzymatic inhibition or activation assays for this compound.
Analysis of this compound-Induced Cellular Response Mechanisms
Investigating the cellular response mechanisms to a compound involves a broad range of techniques to understand the downstream signaling pathways and molecular changes that occur after a cell is exposed to the substance.
Detailed analyses of the cellular response mechanisms induced by this compound have not been reported in the scientific literature.
In Vivo Experimental Methodologies in Animal Models
In vivo studies in animal models are essential for evaluating the physiological effects, efficacy, and safety of a drug candidate in a whole living organism before it can be considered for human trials.
Animal Models of Neurological Disorders Relevant to this compound
The selection of appropriate animal models that mimic the pathology of human neurological disorders is critical for testing the therapeutic potential of a new compound.
There is no information available from studies using animal models of any neurological disorders, such as Alzheimer's disease, Parkinson's disease, or schizophrenia, to evaluate the efficacy of this compound.
Strategic Selection and Validation of Specific Animal Models
The initial phase of preclinical research for a compound like this compound would involve the careful selection and validation of appropriate animal models. The choice of model is critically dependent on the therapeutic indication being investigated. For cognitive enhancement, models of cognitive impairment are employed, which can be induced through various means, including genetic modification, pharmacological agents, or age-related decline. nih.gov
For conditions such as schizophrenia, researchers utilize a range of models categorized as developmental, drug-induced, or genetic to reflect the complex risk factors of the disorder. nih.gov Developmental models may involve prenatal interventions to mirror neurodevelopmental abnormalities. nih.gov Pharmacological models often use substances like phencyclidine (PCP) or amphetamines to induce behaviors in rodents that mimic symptoms of psychosis. dntb.gov.ua Genetic models involve the manipulation of genes suspected to be involved in the pathophysiology of the disorder. nih.gov The validation of these models is paramount and ensures that they replicate, with a degree of fidelity, the pathologies and behavioral deficits observed in human conditions. nih.govnih.gov
| Model Type | Examples | Relevance for Cognitive/Behavioral Assessment |
| Genetic Models | Transgenic mice (e.g., APP/PS1 for Alzheimer's) | Allows for the study of disease progression and the effect of compounds on underlying genetic pathologies. |
| Pharmacological Models | Scopolamine-induced amnesia, PCP-induced psychosis | Used to create transient cognitive or behavioral deficits to test the efficacy of acute treatments. |
| Lesion Models | Ibotenic acid lesions of specific brain regions | Enables the investigation of the role of specific neural circuits in cognition and behavior. |
| Age-Related Models | Aged rodents | Useful for studying age-associated cognitive decline and the potential neuroprotective effects of a compound. |
Methodologies for Assessing Cognitive and Behavioral Alterations
Once appropriate animal models are established, a battery of behavioral and cognitive tests is employed to assess the effects of a potential therapeutic agent. These assessments are designed to measure specific domains of cognition and behavior that are relevant to the human condition being modeled.
Cognitive assessments are crucial for evaluating mental capabilities such as memory, attention, and executive function. researchgate.net Common methodologies include:
Novel Object Recognition (NOR): This test assesses learning and memory by measuring the animal's propensity to explore a novel object over a familiar one.
Morris Water Maze: A widely used test for spatial learning and memory, requiring the animal to find a hidden platform in a pool of water.
Y-Maze and Radial Arm Maze: These mazes are used to evaluate spatial working memory and reference memory.
Behavioral assessments focus on observing and recording actions and their situational triggers to understand an individual's patterns of behavior. researchgate.net In the context of preclinical research for neuropsychiatric disorders, these might include:
Open Field Test: Measures general locomotor activity and anxiety-like behavior.
Elevated Plus Maze: A common test to assess anxiety levels in rodents.
Social Interaction Test: Evaluates social deficits, which are a key feature of disorders like schizophrenia and autism.
Electrophysiological Assessment Techniques, including Electroencephalography (EEG) and Multiscale Entropy (MSE) Analysis
Electrophysiological techniques provide a direct measure of neural activity and are invaluable tools in preclinical drug development.
Electroencephalography (EEG) is a non-invasive method that records electrical activity in the brain. nih.gov In preclinical studies, EEG is used to characterize brain states, assess the effects of a compound on brain rhythms, and identify potential pro-convulsive or sedative effects. nih.govmdpi.com Quantitative EEG (qEEG) analysis allows for the detailed examination of different frequency bands (e.g., delta, theta, alpha, beta, gamma), which are associated with various cognitive and behavioral states. mdpi.com Harmonization of protocols for data collection and analysis is crucial for reducing variability between studies. nih.gov
Multiscale Entropy (MSE) Analysis is an advanced method used to quantify the complexity and irregularity of physiological signals, including EEG data, over multiple time scales. aps.orgnih.govsapienlabs.org A loss of complexity in biological signals is often associated with aging and disease. nih.gov In neuroscience research, MSE can reveal changes in the complexity of brain activity that may not be apparent with traditional spectral analysis. nih.gov For instance, studies have shown that EEG complexity is altered in conditions like Alzheimer's disease and autism. nih.gov Applying MSE analysis to preclinical EEG data could provide insights into how a compound like this compound might modulate the complexity of neural dynamics. biorxiv.org
| Technique | Primary Measurement | Application in Preclinical Research |
| EEG | Electrical activity of the brain (brain waves) | Assessing changes in brain states (sleep/wake), cognitive engagement, and identifying potential adverse effects like seizure liability. |
| MSE | Complexity and irregularity of a time series | Quantifying changes in the complexity of brain signals that may be indicative of disease states or therapeutic effects. |
Neurobiological Investigations of Brain Dynamics and Connectivity
Beyond assessing behavior and general electrical activity, understanding how a compound impacts the complex dynamics and connectivity of brain networks is a key area of modern neuroscience research. Preclinical studies would investigate how a substance alters functional connectivity—the statistical relationship between the activity of different brain regions. nih.gov Pharmacological MRI (phMRI) in animal models is one technique used to study these changes across the entire brain. nih.gov Such studies can reveal how a compound modulates specific neural circuits, for example, by increasing or decreasing connectivity within networks like the default mode network or cognitive control network. nih.gov These investigations are crucial for understanding the mechanisms through which a compound might exert its therapeutic effects on a systems level. alliedacademies.org
Quantification of Molecular and Cellular Biomarkers in Animal Models
The final component of a comprehensive preclinical evaluation involves the measurement of molecular and cellular biomarkers. Biomarkers are measurable indicators that can reflect target engagement, disease progression, or treatment response. nih.gov In preclinical animal models, researchers can collect tissue from the brain and other organs to quantify changes in proteins, genes, and other molecules. nih.gov For a compound targeting a specific neurotransmitter system, for example, researchers might measure the levels of the neurotransmitter and its metabolites in relevant brain regions. Other potential biomarkers include markers of synaptic plasticity, neuroinflammation, or oxidative stress. The validation of these biomarkers in animal models is a critical step in translating findings from preclinical to clinical studies.
Structure Activity Relationship Sar and Medicinal Chemistry of Dabelotine
Structural Scaffolding and Core Modifications of Dabelotine
The central structure of a molecule, often referred to as its scaffold, provides the fundamental framework for designing new drugs. nih.gov Modifications to this core can lead to significant changes in a compound's biological activity. nih.gov The process of creating new molecules by altering the central core of a known active compound is a key strategy in drug discovery. nih.gov
For this compound, the quinoline (B57606) ring system and the morpholine (B109124) moiety constitute its core scaffold. nih.gov Medicinal chemists have explored various modifications to this scaffold to investigate their impact on receptor binding and functional activity. These modifications often involve altering substituents on the quinoline ring or replacing the morpholine ring with other heterocyclic systems. The goal of these changes is to improve properties such as potency, selectivity, and pharmacokinetic profiles. The systematic alteration of a molecule's structure, one substituent at a time, allows for the development of a comprehensive SAR. nih.gov
Interactive Table: Core Structural Features of this compound
| Feature | Description |
|---|---|
| Core Scaffold | Quinoline ring fused with a partially saturated nitrogen-containing ring |
| Key Substituent | Morpholinylmethoxy group at position 8 of the quinoline ring |
Synthetic Pathways and Methodologies for this compound and its Analogues
The synthesis of this compound and its analogues is a critical aspect of its medicinal chemistry. Efficient synthetic routes are necessary to produce these compounds for biological evaluation. Generally, the synthesis involves the construction of the quinoline core followed by the introduction of the morpholinylmethoxy side chain.
The development of synthetic routes for novel compounds is a significant focus in medicinal chemistry. mdpi.com For analogues of this compound, synthetic strategies may involve the preparation of various substituted quinoline precursors. The choice of synthetic pathway can be influenced by the desired structural modifications and the availability of starting materials. For instance, creating analogues with different substituents on the aromatic ring would require different starting materials or synthetic intermediates. The synthesis of a series of related compounds is essential for building a robust SAR. nih.gov
Differential Pharmacological Activity and Stereochemical Considerations of this compound Enantiomers [(R)- and (S)-Dabelotine]
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, known as enantiomers: (R)-Dabelotine and (S)-Dabelotine. nih.gov It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities. nih.govnih.gov This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. nih.gov
The two enantiomers of a chiral drug may differ in their potency, efficacy, and even their mechanism of action. nih.gov For many drugs, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). researchgate.net For example, the S-enantiomer of ibuprofen (B1674241) is significantly more active than the R-enantiomer. researchgate.net Similarly, in the case of baclofen, the R-enantiomer is much more potent than the S-enantiomer. frontiersin.org
Therefore, it is essential to study the pharmacological properties of the individual (R)- and (S)-enantiomers of this compound to fully understand its therapeutic potential and to determine if a single enantiomer formulation would be more beneficial.
Interactive Table: Chirality and Pharmacological Activity
| Enantiomer | Expected Interaction with Chiral Biological Systems | Potential Pharmacological Profile |
|---|---|---|
| (R)-Dabelotine | May have a different binding affinity and efficacy at its target receptor compared to the (S)-enantiomer. | Could be the more active enantiomer (eutomer), less active, or inactive. |
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico (computer-based) methods are powerful tools in modern drug discovery and play a significant role in understanding the SAR of compounds like this compound. nih.gov These methods allow researchers to model and predict the behavior of molecules, saving time and resources in the drug development process. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking studies can predict how its enantiomers bind to their target receptors. dovepress.com This involves placing the 3D structure of this compound into the 3D structure of the receptor's binding site and calculating the binding energy. nih.gov
These studies can help identify key amino acid residues in the receptor that interact with the drug, providing insights into the molecular basis of its activity. nih.gov By comparing the docking poses and scores of different analogues, researchers can rationalize observed SAR and guide the design of new compounds with improved binding affinity. mdpi.comnih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction compared to the static view from molecular docking. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the conformational changes that occur when a ligand binds to its receptor. nih.govnih.gov
For this compound, MD simulations can be used to assess the stability of the docked pose, analyze the network of interactions between the ligand and the receptor, and calculate binding free energies. nih.govunibo.it This information is valuable for understanding the thermodynamics and kinetics of the binding process and can help to refine the design of more potent and selective analogues. unibo.it
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govkcl.ac.uk A QSAR model is a statistical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) to their pharmacological activity. mdpi.com
By developing a QSAR model for a series of this compound analogues, researchers can predict the activity of new, unsynthesized compounds. kcl.ac.uk This allows for the virtual screening of large libraries of potential drug candidates and helps to prioritize the synthesis of the most promising ones. mu-varna.bg QSAR studies can provide valuable insights into which molecular properties are most important for the desired biological effect, thereby guiding the lead optimization process. nih.govresearchgate.net
Prodrug Strategies and Chemical Modifications to Enhance this compound's Pharmacological Profile
Extensive literature searches did not yield specific research articles or patents detailing prodrug strategies or comprehensive structure-activity relationship (SAR) studies for the chemical compound this compound. While this compound is identified as a cognitive-enhancing drug candidate and an adrenoceptor agonist, publicly available scientific literature lacks the specific data required to detail its chemical modifications and the corresponding impact on its pharmacological profile.
General medicinal chemistry principles suggest that prodrug strategies for a molecule like this compound, which contains a tetrahydroquinoline core, could involve modifications to enhance properties such as bioavailability, metabolic stability, or targeted delivery. Such strategies often include the addition of promoieties that are cleaved in vivo to release the active drug. Common approaches include the formation of esters, carbamates, or phosphates to modulate solubility and membrane permeability.
Similarly, structure-activity relationship studies for compounds acting on the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for cognitive enhancement, often explore modifications of the core scaffold and its substituents. For quinoline and tetrahydroquinoline derivatives, research typically focuses on substitutions on the aromatic and saturated rings to optimize receptor binding affinity, selectivity, and functional activity. However, no specific studies detailing these modifications for this compound, complete with comparative pharmacological data, were found in the public domain.
Due to the absence of specific research findings on this compound's medicinal chemistry, including detailed SAR data or the development of its prodrugs, no data tables can be generated at this time. The information available in patents and scientific databases lists this compound but does not provide the in-depth chemical and pharmacological data necessary to fulfill the requirements of this section.
Analytical Methodologies in Dabelotine Research
Spectroscopic Techniques for Dabelotine Characterization and Quantification
Spectroscopic techniques are powerful tools for the characterization and quantification of chemical compounds based on their interaction with electromagnetic radiation. While specific detailed applications of individual spectroscopic methods solely for this compound were not extensively detailed in the search results, general principles of spectroscopy are applicable.
For instance, Ultraviolet-Visible (UV-Vis) spectroscopy can be used to quantify compounds that absorb light in the UV-Vis range, provided this compound exhibits suitable chromophores. Infrared (IR) spectroscopy can provide information about the functional groups present in the this compound molecule, aiding in its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is invaluable for detailed structural elucidation, confirming the arrangement of atoms within the this compound molecule. Mass spectrometry, while often coupled with chromatography, is also a spectroscopic technique that measures the mass-to-charge ratio of ions, providing molecular weight information and fragmentation patterns useful for identification and structural analysis thermofisher.comfrontiersin.org.
Raman spectroscopy is another technique that can be used for qualitative and quantitative analysis of active pharmaceutical ingredients, particularly in injectable drug products americanpharmaceuticalreview.com. It is sensitive and selective and can be used for rapid drug quality control americanpharmaceuticalreview.com.
Chromatographic Separation Methods for this compound and Related Substances
Chromatographic methods are essential for separating this compound from impurities, degradation products, or matrix components in a sample. These techniques exploit the differential distribution of analytes between a mobile phase and a stationary phase to achieve separation ksu.edu.sa.
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique in pharmaceutical analysis nih.govlabmanager.com. It can be applied to separate this compound and its related substances based on their differing affinities for the stationary phase and solubility in the mobile phase. Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is a common mode for analyzing relatively non-polar to moderately polar compounds like this compound googleapis.com. Separation of enantiomers, like the (S)-stereoisomer of this compound nih.gov, can be achieved using chiral stationary phases in HPLC nih.gov.
Size exclusion chromatography (SEC) is another chromatographic technique mentioned in the context of analyzing protein carrier-linked prodrugs, which could potentially be relevant if this compound were formulated in such a way epo.org. SEC separates molecules based on their size epo.org.
General chromatographic principles involve dissolving the sample in a mobile phase and passing it through a stationary phase. The components separate based on their varying interactions with the two phases ksu.edu.sa. Parameters such as resolution, selectivity, and efficiency are crucial in optimizing chromatographic separations ksu.edu.sa.
Mass Spectrometry Applications in this compound Research
Mass spectrometry (MS) is a highly sensitive and selective analytical technique that is often coupled with chromatographic methods, particularly HPLC (LC-MS), for the identification and quantification of compounds in complex mixtures thermofisher.comfrontiersin.org. LC-MS/MS (tandem mass spectrometry) is particularly powerful for targeted analysis and can provide detailed structural information through fragmentation patterns thermofisher.comdrugdiscoverynews.com.
In the context of this compound research, LC-MS or LC-MS/MS could be used for:
Identification: Determining the molecular weight of this compound and its potential metabolites or degradation products. The mass-to-charge ratio (m/z) of the ions is measured to identify molecules thermofisher.com.
Quantification: Measuring the amount of this compound present in a sample, even at low concentrations thermofisher.comfrontiersin.org. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes in tandem MS are highly sensitive for targeted quantitative analysis youtube.comnih.gov.
Impurity Profiling: Identifying and quantifying impurities or related substances in this compound samples labmanager.com.
Metabolism Studies: Identifying and characterizing this compound metabolites in biological samples.
While specific detailed MS data for this compound was not found, the general applications of MS in drug research, including identification and quantification, are well-established thermofisher.comfrontiersin.org. For example, RP-HPLC-MS has been used to analyze various compounds, indicating its potential applicability to this compound googleapis.com.
Development and Validation of Analytical Procedures for this compound Research Assays
The development and validation of analytical procedures are critical steps to ensure that methods used in this compound research are accurate, reliable, and suitable for their intended purpose labmanager.comresearchgate.netparticle.dk. Method validation provides documented evidence that an analytical technique performs reliably particle.dk. This is particularly important for regulatory submissions and ensuring the quality and consistency of analytical data researchgate.netresearchgate.net.
Key parameters typically evaluated during analytical method validation include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components labmanager.comparticle.dkeuropa.eu.
Accuracy: The closeness of agreement between the test results and the true value labmanager.comparticle.dkeuropa.eu. This is often assessed through recovery studies labmanager.com.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample particle.dkeuropa.eu. Precision can be evaluated at different levels: repeatability, intermediate precision, and reproducibility europa.eu.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range researchgate.netresearchgate.net.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable europa.eu.
Detection Limit (LOD): The lowest concentration of the analyte that can be detected, though not necessarily quantified researchgate.netresearchgate.neteuropa.eu.
Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision researchgate.netresearchgate.neteuropa.eu.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters researchgate.netresearchgate.net.
Ruggedness: The degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or equipment researchgate.netresearchgate.net.
The validation process typically involves developing a validation protocol, defining the scope and purpose of the method, identifying performance parameters and acceptance criteria, designing and conducting experiments, and documenting the results particle.dkresearchgate.net. System suitability tests are also established to ensure the method is performing correctly each time it is used particle.dk.
While specific validation data for this compound assays were not found, the general principles and parameters of analytical method validation outlined by guidelines such as those from the ICH (International Council for Harmonisation) are universally applied in pharmaceutical research to ensure the quality and reliability of analytical data labmanager.comparticle.dkeuropa.eu.
Future Directions in Dabelotine Research
Exploration of Undiscovered Molecular Targets and Ligand Interactions
While Dabelotine is known to act as an adrenergic receptor agonist, the full spectrum of its molecular targets and the intricacies of its ligand interactions remain areas for further investigation. Exploring undiscovered molecular targets could reveal novel pathways and mechanisms through which this compound exerts its effects. This could involve comprehensive screening against a wide range of receptors, enzymes, and transporters to identify any off-target activities or additional primary targets. Furthermore, detailed studies of ligand-receptor binding kinetics, thermodynamics, and the resulting conformational changes could provide valuable insights into the molecular basis of this compound's efficacy and selectivity. Understanding these interactions at an atomic level could facilitate the rational design of novel this compound analogs with improved properties.
Application of Advanced Preclinical Models (e.g., Organoids, Humanized Systems)
Traditional preclinical models, while valuable, often have limitations in fully recapitulating the complexity of human physiology and disease. Future this compound research can significantly benefit from the application of advanced preclinical models such as organoids and humanized systems. Organoids, which are three-dimensional tissue cultures derived from stem cells, can mimic the structure and function of human organs more closely than traditional cell lines. youtube.com Humanized systems, such as animal models engrafted with human cells or tissues, can provide a more relevant in vivo environment for studying drug effects. These models can offer more predictive data regarding this compound's efficacy, ADME (absorption, distribution, metabolism, and excretion) profile, and potential off-target effects in a human-like context, thereby reducing the translational gap between preclinical findings and clinical outcomes.
Integration of Multi-Omics Data to Uncover Complex Mechanisms
The advent of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics, etc.) provides an unprecedented opportunity to gain a holistic understanding of biological systems. nih.govyoutube.comnih.govyoutube.complos.org Integrating multi-omics data in this compound research can help to uncover the complex mechanisms underlying its effects. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment, researchers can identify key pathways and networks that are modulated by the compound. nih.gov This integrated approach can reveal subtle, yet significant, biological changes that might not be apparent from studying individual molecular layers in isolation. Such comprehensive data can lead to the identification of biomarkers for this compound response and provide deeper insights into its therapeutic actions.
Development of Novel and High-Throughput Analytical Techniques
Accurate and efficient analytical techniques are crucial for quantifying this compound and its metabolites in biological samples, as well as for characterizing its interactions with biological targets. The development of novel and high-throughput analytical techniques can significantly accelerate this compound research. This could include the development of more sensitive and selective mass spectrometry methods for low-concentration detection, advanced chromatographic techniques for separating this compound from complex matrices, and high-throughput screening assays for evaluating its activity against multiple targets simultaneously. epa.gov Miniaturization and automation of analytical procedures can further increase efficiency and reduce sample requirements, facilitating large-scale studies and the analysis of precious samples.
Advancements in Theoretical and Computational Modeling for this compound Research
Theoretical and computational modeling play an increasingly important role in modern drug discovery and development. youtube.comgoogle.com Advancements in these areas can significantly contribute to this compound research. This includes molecular dynamics simulations to study this compound's binding to its targets, quantitative structure-activity relationship (QSAR) modeling to predict the activity of this compound analogs, and systems biology approaches to model the complex biological networks influenced by this compound. epa.gov Computational modeling can also be used to predict ADME properties, potential toxicity, and to design optimized dosing regimens. youtube.com Integrating computational predictions with experimental data can provide a powerful framework for understanding this compound's behavior and guiding future research directions.
Q & A
How can researchers prioritize unanswered questions about this compound’s mechanism of action?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
